molecular formula C17H19ClN2O2 B2695989 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide CAS No. 1042819-41-9

2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide

Cat. No. B2695989
CAS RN: 1042819-41-9
M. Wt: 318.8
InChI Key: JTDYVTZBXMGKQO-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine-based compound that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicine due to its unique mechanism of action.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide involves the inhibition of the production of pro-inflammatory cytokines. The compound inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. The compound also inhibits the production of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. The compound has also been found to have potential applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its potential applications in the treatment of cancer. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide. One direction is to study the compound's potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the compound's potential toxicity and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration of the compound in humans.

Synthesis Methods

The synthesis of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropan-1-one in the presence of a base. The reaction results in the formation of the desired compound. Other methods include the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropan-1-ol in the presence of a base or the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropanenitrile in the presence of a reducing agent.

Scientific Research Applications

2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties. The compound has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. The compound has also been found to have potential applications in the treatment of cancer. It has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)16(12-4-6-14(22-3)7-5-12)20-17(21)13-8-9-19-15(18)10-13/h4-11,16H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDYVTZBXMGKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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